molecular formula C9H7NO4 B589970 Methyl 2-hydroxy-5-isocyanatobenzoate CAS No. 150129-34-3

Methyl 2-hydroxy-5-isocyanatobenzoate

Cat. No.: B589970
CAS No.: 150129-34-3
M. Wt: 193.158
InChI Key: HYYJQQKCQAYBEY-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-isocyanatobenzoate is an aromatic ester derivative featuring a hydroxyl group at the 2-position and an isocyanate functional group at the 5-position of the benzene ring. Its molecular formula is C₉H₇NO₄, with a molecular weight of 193.16 g/mol. The compound’s structure combines the reactivity of the isocyanate group (–NCO) with the ester functionality (–COOCH₃), making it a versatile intermediate in organic synthesis, particularly in the production of ureas, carbamates, and polymers. The hydroxyl group introduces polarity, influencing solubility and hydrogen-bonding interactions.

Properties

CAS No.

150129-34-3

Molecular Formula

C9H7NO4

Molecular Weight

193.158

IUPAC Name

methyl 2-hydroxy-5-isocyanatobenzoate

InChI

InChI=1S/C9H7NO4/c1-14-9(13)7-4-6(10-5-11)2-3-8(7)12/h2-4,12H,1H3

InChI Key

HYYJQQKCQAYBEY-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)N=C=O)O

Synonyms

Benzoic acid, 2-hydroxy-5-isocyanato-, methyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 2-hydroxy-5-isocyanatobenzoate, a comparative analysis with structurally or functionally related compounds is provided below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties/Applications
This compound C₉H₇NO₄ 193.16 –NCO, –COOCH₃, –OH Intermediate for polymers, ureas
Ethyl 2-hydroxy-5-isocyanatobenzoate C₁₀H₉NO₄ 207.18 –NCO, –COOC₂H₅, –OH Pharmaceutical synthesis
Hexamethylene diisocyanate C₆H₁₂N₂O₂ 168.18 Two –NCO groups Polyurethane production
Methyl salicylate C₈H₈O₃ 152.15 –COOCH₃, –OH Flavoring agent, topical analgesic

Key Observations

Substituent Effects : Compared to Methyl salicylate (a simple hydroxylated ester), the isocyanate group in this compound introduces significant electrophilicity, necessitating stringent handling to avoid hydrolysis or unintended reactions with nucleophiles (e.g., water, alcohols) .

Research Findings and Functional Group Analysis

Reactivity of the Isocyanate Group

  • The –NCO group reacts readily with alcohols, amines, and water to form carbamates, ureas, and unstable carbamic acids, respectively. This contrasts with the inertness of Methyl salicylate’s ester group under mild conditions .
  • Hexamethylene diisocyanate’s dual –NCO groups enable polyurethane formation, whereas this compound’s single –NCO limits it to linear polymers or small-molecule conjugates .

Hydroxyl Group Influence

  • The –OH group at the 2-position enhances solubility in polar solvents (e.g., methanol, acetone) compared to non-hydroxylated esters. This property is critical in chromatographic purification, as evidenced by resin acid methyl esters in gas chromatography (e.g., sandaracopimaric acid methyl ester) .

Handling and Stability

  • Like Methyl Isothiocyanate, this compound is likely incompatible with strong acids, bases, and oxidizers due to –NCO reactivity. Storage under anhydrous conditions and inert atmospheres is advised .

Limitations and Data Gaps

  • Physical Properties : Specific data on melting point, boiling point, and solubility of this compound are absent in the provided evidence. These could be extrapolated from analogs like Ethyl 2-hydroxy-5-isocyanatobenzoate .
  • Toxicity: While Hexamethylene diisocyanate is a known respiratory irritant , the hazards of this compound remain uncharacterized in the evidence.

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